(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
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Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-9-28-2)15(19(26)24(17)11-13)10-16-20(27)25(21(30)31-16)12-14-4-3-8-29-14/h3-6,8,10-11,22H,7,9,12H2,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGNNPTRJPURN-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCOC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the furan and pyridopyrimidine moieties suggests potential interactions with enzymes and receptors involved in several disease pathways.
1. Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have shown EC50 values ranging from 0.11 to 4.24 µM against various cancer cell lines (MCF-7, A2780, HT-29), demonstrating their capacity to inhibit lipid peroxidation effectively .
2. Anticancer Potential
The anticancer activity of thiazolidinone derivatives has been extensively studied. In particular, certain derivatives have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, specific thiazolidinones demonstrated an IC50 value as low as 0.16 µM against breast cancer cell lines and showed selectivity indices ranging from 3 to 15 against tumor cells compared to normal fibroblasts .
3. Diabetes Management
Recent studies have highlighted the potential of thiazolidinone derivatives in managing diabetes-related complications. One derivative was found to inhibit aldose reductase (ALR2) effectively, leading to improved blood glucose and insulin levels in diabetic rat models . This suggests a mechanism by which these compounds could mitigate diabetic cataracts through inhibition of the polyol pathway.
4. Anti-HIV Activity
In silico studies involving molecular docking have been conducted to assess the interaction of thiazolidinone derivatives with HIV proteins, particularly gp41. Although some compounds showed promising binding affinities, they were ultimately found to be cytotoxic to host cells at concentrations that would be required for antiviral efficacy . This highlights a critical challenge in developing safe and effective anti-HIV therapies from this class of compounds.
Research Findings and Case Studies
Scientific Research Applications
Structural Features
The compound features a thioxothiazolidin core, which is known for its biological activity, coupled with a pyrido[1,2-a]pyrimidin moiety that enhances its pharmacological profile. The presence of furan and methoxyethyl groups contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, as thiazolidinones are known for their ability to disrupt bacterial cell wall synthesis and function. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in antimicrobial therapy .
Anticancer Properties
The thioxothiazolidin framework has been associated with anticancer activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific functional groups present in (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one may enhance its interaction with cancer cell targets, warranting further exploration in cancer research .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies on related thiazolidinones have shown that they can modulate enzyme activity, which is crucial for developing therapeutic agents targeting metabolic disorders or diseases characterized by enzyme dysregulation .
Neuroprotective Effects
Preliminary studies suggest that compounds featuring furan and thiazolidine moieties could exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a key role. The antioxidant potential of such compounds could be investigated to assess their viability as neuroprotective agents .
Table of Related Compounds and Their Applications
Notable Research Findings
- A study highlighted the synthesis of thiazolidinone derivatives demonstrating significant antimicrobial activity against resistant bacterial strains .
- Research on pyrido[1,2-a]pyrimidine derivatives showed promising results in inhibiting specific kinases involved in cancer progression .
- Investigations into the antioxidant properties of furan derivatives revealed their potential in protecting neuronal cells from oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
